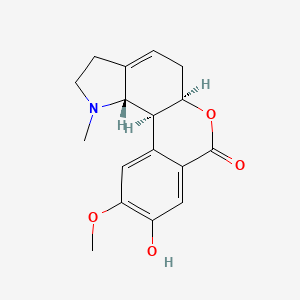
9-O-Demethylhomolycorine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-O-Demethylhomolycorine is an alkaloid.
Aplicaciones Científicas De Investigación
Introduction to 9-O-Demethylhomolycorine
This compound is a significant alkaloid derived from various species of the Amaryllidaceae family, particularly from plants like Narcissus and Pancratium. This compound has garnered attention due to its diverse biological activities, including anticancer, antiviral, and neuroprotective properties. This article explores the applications of this compound in scientific research, focusing on its pharmacological potential and mechanisms of action.
Anticancer Activity
This compound has shown promising results in cancer research, particularly in overcoming multidrug resistance (MDR) in chemotherapy. A study indicated that derivatives of Amaryllidaceae alkaloids, including this compound, were effective in resensitizing resistant human ovarian carcinoma cells to doxorubicin. The compound demonstrated synergistic effects when combined with doxorubicin, significantly reducing the effective dose required for cytotoxicity against resistant cell lines .
Case Study: Drug Resistance Reversal
- Objective : Evaluate the potential of this compound derivatives to reverse MDR.
- Method : Tested against P-glycoprotein overexpressing ovarian carcinoma cells.
- Results : Selected derivatives exhibited IC50 values as low as 1.2 µM and enhanced the efficacy of doxorubicin by reducing its required concentration by up to 35 times .
Antiviral Properties
Research has highlighted the antiviral capabilities of this compound against various viruses. It has been shown to inhibit the activity of reverse transcriptase in oncogenic viruses and exhibit activity against RNA viruses such as Zika and dengue . Additionally, it has demonstrated effectiveness against Herpes simplex type 1 virus, indicating its potential as a therapeutic agent in viral infections.
Case Study: Antiviral Activity Assessment
- Objective : Investigate the antiviral efficacy of this compound.
- Method : In vitro assays measuring inhibition of viral replication.
- Results : Significant inhibition was observed against multiple RNA viruses with EC50 values ranging from 0.34 to 3.62 µM .
Neuroprotective Effects
The neuroprotective properties of alkaloids from the Amaryllidaceae family have also been a focal point in research. Studies have indicated that derivatives like this compound can protect neuronal cells from oxidative stress-induced damage . This suggests potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotection Against Oxidative Stress
- Objective : Assess the protective effects on neuronal cell lines exposed to oxidative stress.
- Method : Evaluated cell viability and apoptosis markers post-treatment.
- Results : The compound showed significant protective effects against H2O2-induced cell death in SH-SY5Y cells .
Chemical Characterization
The structural elucidation of this compound has been performed using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm its complex molecular structure and provide insights into its reactivity and interactions within biological systems .
Propiedades
Número CAS |
6879-81-8 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
(5aR,11bS,11cS)-9-hydroxy-10-methoxy-1-methyl-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-7-one |
InChI |
InChI=1S/C17H19NO4/c1-18-6-5-9-3-4-13-15(16(9)18)10-8-14(21-2)12(19)7-11(10)17(20)22-13/h3,7-8,13,15-16,19H,4-6H2,1-2H3/t13-,15-,16-/m1/s1 |
Clave InChI |
VLDOBKJPRUQEEC-FVQBIDKESA-N |
SMILES |
CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(=O)O3)O)OC |
SMILES isomérico |
CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4C(=O)O3)O)OC |
SMILES canónico |
CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(=O)O3)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















